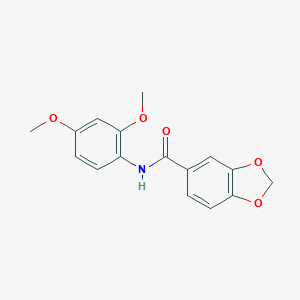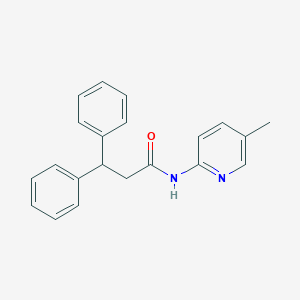
N-(5-methyl-2-pyridinyl)-3,3-diphenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-2-pyridinyl)-3,3-diphenylpropanamide: is an organic compound that belongs to the class of amides It features a pyridine ring substituted with a methyl group at the 5-position and a diphenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-2-pyridinyl)-3,3-diphenylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-methyl-2-pyridinecarboxylic acid and 3,3-diphenylpropanoyl chloride.
Amidation Reaction: The carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine to form the desired amide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(5-methyl-2-pyridinyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination can be employed.
Major Products:
Oxidation: Formation of 5-carboxypyridin-2-yl-3,3-diphenylpropanamide.
Reduction: Formation of N-(5-methylpyridin-2-yl)-3,3-diphenylpropanamine.
Substitution: Formation of substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: N-(5-methyl-2-pyridinyl)-3,3-diphenylpropanamide is used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the synthesis of heterocyclic compounds and other functionalized derivatives.
Biology: In biological research, this compound may be used as a ligand in the study of enzyme interactions or as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structural features make it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-methyl-2-pyridinyl)-3,3-diphenylpropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways and processes.
Comparison with Similar Compounds
N-(5-methylpyridin-2-yl)-3,3-diphenylpropanamine: This compound is similar but features an amine group instead of an amide.
N-(5-methylpyridin-2-yl)-3,3-diphenylpropanoic acid: This compound has a carboxylic acid group instead of an amide.
Uniqueness: N-(5-methyl-2-pyridinyl)-3,3-diphenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its amide linkage and aromatic rings provide stability and potential for diverse chemical modifications, making it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C21H20N2O |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-(5-methylpyridin-2-yl)-3,3-diphenylpropanamide |
InChI |
InChI=1S/C21H20N2O/c1-16-12-13-20(22-15-16)23-21(24)14-19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-13,15,19H,14H2,1H3,(H,22,23,24) |
InChI Key |
CJMNZROIVHYHAH-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


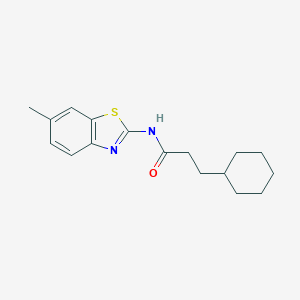
![N-[4-(dimethylamino)phenyl]-2-phenylbutanamide](/img/structure/B312090.png)
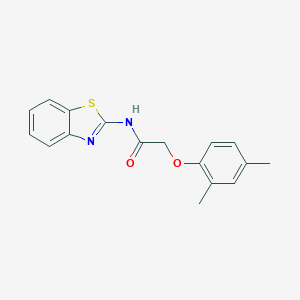
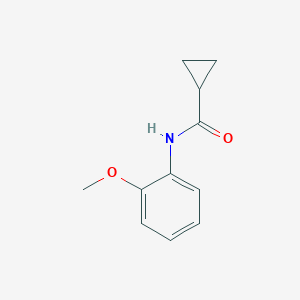
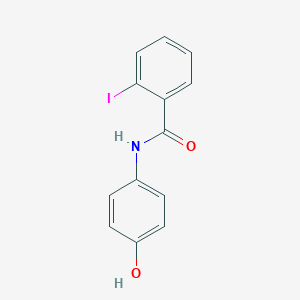
![Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]benzoate](/img/structure/B312097.png)
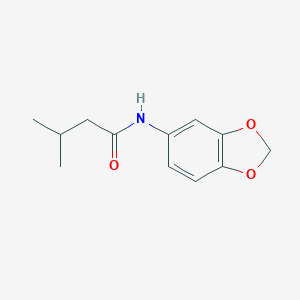
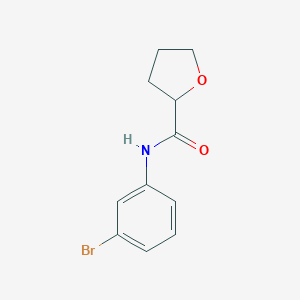
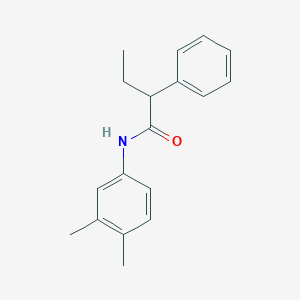
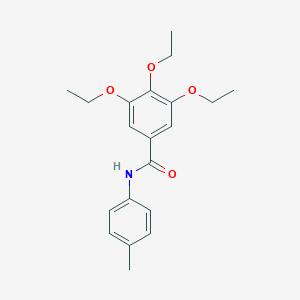
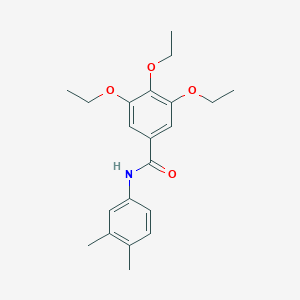
![N-[3-(butyrylamino)-4-chlorophenyl]butanamide](/img/structure/B312111.png)
![2,4-dichloro-N-(3-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)benzamide](/img/structure/B312112.png)
